molecular formula C18H20N2O4S B11231628 6-methyl-N-(3-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-(3-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231628
M. Wt: 360.4 g/mol
InChI Key: ICGALUMPQBUCDO-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-6-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted anilines and carboxylic acids. The synthesis may involve:

    Cyclization reactions: to form the benzoxazine ring.

    Sulfonylation: to introduce the methanesulfonyl group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvent selection: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: of enzymes, inhibiting their activity.

    Interact with receptors: , modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHANESULFONYL-6-METHYL-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-METHANESULFONYL-6-METHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

4-METHANESULFONYL-6-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

6-methyl-N-(3-methylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-12-5-4-6-14(9-12)19-18(21)17-11-20(25(3,22)23)15-10-13(2)7-8-16(15)24-17/h4-10,17H,11H2,1-3H3,(H,19,21)

InChI Key

ICGALUMPQBUCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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